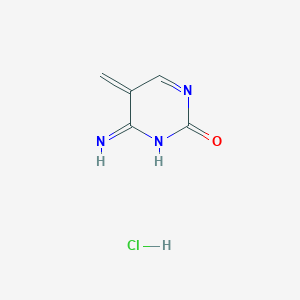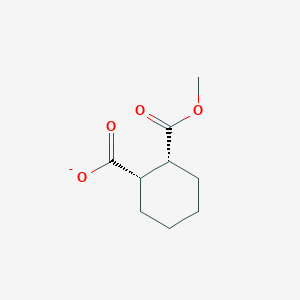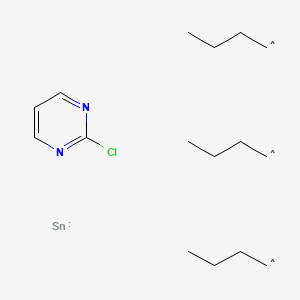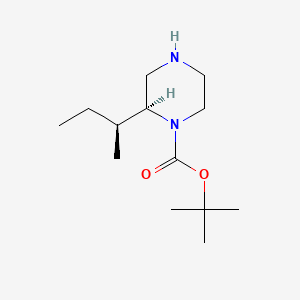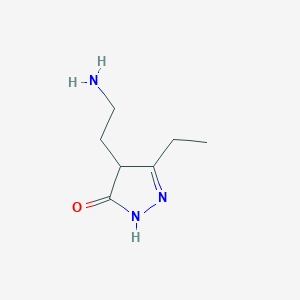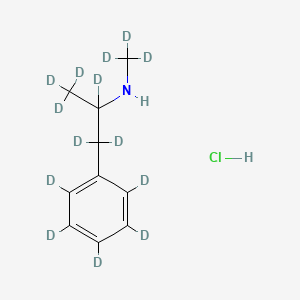
Methamphetamine D14 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,alpha-di(methyl-d3)-(benzene-d5)-ethan-alpha,beta,beta-d3-amine,monohydrochloride is a deuterated analog of a substituted ethanamine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure to enhance its stability and provide unique properties for scientific research. This compound is often used in various fields, including chemistry, biology, and medicine, due to its distinctive isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-di(methyl-d3)-(benzene-d5)-ethan-alpha,beta,beta-d3-amine,monohydrochloride typically involves multiple steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in benzene-d5.
Formation of Ethanamine: The deuterated benzene is then reacted with appropriate reagents to form the ethanamine backbone.
Methylation: The ethanamine is further methylated using deuterated methylating agents to introduce the deuterium-labeled methyl groups.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient deuteration and methylation.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity product.
Quality Control: Rigorous testing to confirm isotopic labeling and compound purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium-labeled groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation Products: Deuterated carboxylic acids or ketones.
Reduction Products: Deuterated alcohols or amines.
Substitution Products: Various deuterated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,alpha-di(methyl-d3)-(benzene-d5)-ethan-alpha,beta,beta-d3-amine,monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of deuterated materials and compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of N,alpha-di(methyl-d3)-(benzene-d5)-ethan-alpha,beta,beta-d3-amine,monohydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways by altering the kinetics of enzymatic reactions or receptor binding due to its isotopic effects.
Vergleich Mit ähnlichen Verbindungen
N,alpha-di(methyl)-(benzene)-ethan-alpha,beta,beta-amine,monohydrochloride: The non-deuterated analog of the compound.
N,alpha-di(methyl-d3)-(benzene)-ethan-alpha,beta,beta-d3-amine,monohydrochloride: A partially deuterated analog with deuterium only in the methyl groups.
Uniqueness:
Isotopic Labeling: The complete deuteration of both the benzene ring and the methyl groups makes N,alpha-di(methyl-d3)-(benzene-d5)-ethan-alpha,beta,beta-d3-amine,monohydrochloride unique, providing enhanced stability and distinct properties for research applications.
Enhanced Stability: The presence of deuterium increases the compound’s resistance to metabolic degradation, making it valuable for long-term studies.
Eigenschaften
CAS-Nummer |
2714414-13-6 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
199.78 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D; |
InChI-Schlüssel |
TWXDDNPPQUTEOV-OEEUOZKYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


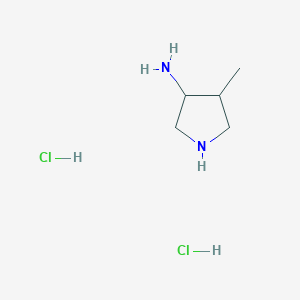
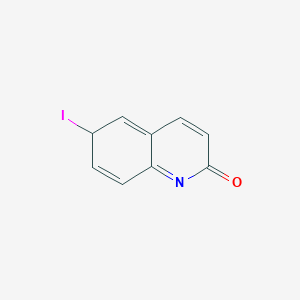
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
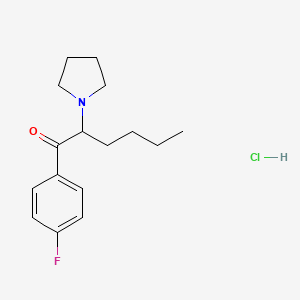
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)

![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
